molecular formula C13H17N B1627471 1,2,2,4-tetramethylquinoline CAS No. 46255-82-7

1,2,2,4-tetramethylquinoline

Cat. No.: B1627471
CAS No.: 46255-82-7
M. Wt: 187.28 g/mol
InChI Key: BWVDOMYGBPMGKV-UHFFFAOYSA-N
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Description

1,2,2,4-tetramethylquinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with four methyl groups attached at the 1, 2, and 4 positions. The presence of these methyl groups significantly influences the compound’s chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2,4-tetramethylquinoline can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation reaction, where 1,2,2,4-tetramethyl-1,2-dihydroquinoline is formed as the only product . Another method includes the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with dimethylacetylenedicarboxylate (DMAD) and ethyl acetoacetate to afford cyclic products .

Industrial Production Methods: Industrial production of 1,2,2,4-tetramethyl-1,2-dihydroquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as organosulfonic acid silica, has been reported to enhance the selectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,2,2,4-tetramethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with cyclohexane under the influence of anhydrous aluminum chloride to form 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetic anhydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with cyclohexane primarily yields 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .

Comparison with Similar Compounds

1,2,2,4-tetramethylquinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2,2,4-tetramethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVDOMYGBPMGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554963
Record name 1,2,2,4-Tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46255-82-7
Record name 1,2,2,4-Tetramethyl-1,2-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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